4-(6-chloropyridazin-3-yl)benzoic Acid

Corrosion Inhibition Mild Steel Protection Pyridazine Derivatives

Researchers often lack well-characterized pyridazine building blocks with validated bioactivity for SAR-driven medicinal chemistry. This compound directly addresses that gap: ・Documented SIRT2 & acetylcholinesterase inhibition; IC50 12.5-15.2 µM against HeLa & MCF-7 cells. ・Dual handles-chloropyridazine for Suzuki coupling, carboxylic acid for amidation/esterification-enable rapid library synthesis. ・Consistent ≥95% purity ensures reproducible results in parallel synthesis & analytical method development. ・Commercially stocked for prompt global delivery.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
CAS No. 845827-17-0
Cat. No. B1599222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-chloropyridazin-3-yl)benzoic Acid
CAS845827-17-0
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
InChIKeyKFIYDCWKTZPYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Chloropyridazin-3-yl)benzoic Acid (CAS 845827-17-0): Product-Specific Evidence Guide for Informed Procurement


4-(6-Chloropyridazin-3-yl)benzoic acid (CAS 845827-17-0) is a pyridazine derivative characterized by a chloropyridazine ring directly attached to a benzoic acid moiety at the para position . This compound is primarily utilized as a versatile building block in medicinal chemistry and materials science, with reported activity as an inhibitor of sirtuin enzymes (particularly SIRT2) and acetylcholinesterase . Its molecular formula is C₁₁H₇ClN₂O₂, with a molecular weight of 234.64 g/mol, and it is commercially available at purities typically ≥95% .

Workflow Pyridazine building block for medicinal chemistry and agrochemical discovery
Target SIRT2 and AChE enzyme inhibition research; epigenetic and cholinergic signaling studies
Identity Para-substituted isomer; differentiated from meta-isomer for corrosion inhibitor SAR and adsorption studies

Why Generic Substitution Fails: Critical Differentiation of 4-(6-Chloropyridazin-3-yl)benzoic Acid from Closest Analogs


Simple in-class substitution among pyridazine derivatives or positional isomers is not scientifically valid for 4-(6-chloropyridazin-3-yl)benzoic acid. Direct comparative studies demonstrate that even a subtle positional shift of the benzoic acid group from para to meta (i.e., 3-(6-chloropyridazin-3-yl)benzoic acid) results in quantifiable differences in corrosion inhibition efficiency [1]. Furthermore, the compound's specific interaction with SIRT2 and acetylcholinesterase is linked to its precise molecular architecture; analogs lacking the chloropyridazine ring or the para-carboxylic acid substitution exhibit divergent binding profiles . Procurement decisions must therefore be guided by empirical, comparator-based evidence rather than assumed class-level equivalence.

This Product
Para-isomer (CAS 845827-17-0)

Specific para-carboxylic acid geometry drives distinct adsorption and enzyme-binding profiles.

Potential Substitute
Meta-isomer (CAS 914349-46-5)

Positional shift alters corrosion inhibition efficiency; may not replicate para-isomer electrochemical behavior.

This Product
Chloropyridazine-benzoic acid scaffold

Full scaffold required for reported SIRT2 and AChE interaction; binding depends on both ring systems.

Potential Substitute
Pyridazine analogs lacking para-COOH or Cl

Binding profiles may diverge; class-level equivalence does not guarantee functional interchangeability.

This Product
Para-isomer P3 in corrosion studies

Exhibits specific mixed-type inhibition and adsorption isotherm behavior on mild steel in 1 M HCl.

Potential Substitute
Pyridazine derivatives P1 or P2

Reported higher inhibition efficiency; structural differences may shift adsorption mechanism and SAR interpretation.

Quantitative Evidence Guide: Head-to-Head Performance Data for 4-(6-Chloropyridazin-3-yl)benzoic Acid


Corrosion Inhibition Efficiency: Para- vs. Meta-Positional Isomer Comparison

In a head-to-head electrochemical study of four pyridazine derivatives in 1 M HCl, 4-(6-chloropyridazin-3-yl)benzoic acid (P3, para-isomer) exhibited a lower maximum inhibition efficiency compared to its positional isomer 3-(6-chloropyridazin-3-yl)benzoic acid (P4, meta-isomer) [1]. This demonstrates that the position of the carboxylic acid group on the phenyl ring directly modulates the compound's adsorption and protective film formation on mild steel surfaces [1]. The study further identified that compounds with additional nitrogen atoms and unsaturated groups (P1 and P2) outperformed both P3 and P4, highlighting the specific role of the chloropyridazine-benzoic acid scaffold in this application [1].

Corrosion Inhibition: Para vs Meta
Head-to-head
Para-isomer P3: lower inhibition efficiency vs P4 (meta) and vs P1/P2 in 1 M HCl
Position-specific adsorption and film formation differ measurably
Full numerical data in supplementary material; P1 and P2 ranked higher
Corrosion Inhibition Mild Steel Protection Pyridazine Derivatives

Anticancer Activity: Cytotoxicity Profile in MCF-7 and HeLa Cell Lines

Vendor-reported in vitro cytotoxicity data for 4-(6-chloropyridazin-3-yl)benzoic acid against human cancer cell lines indicate moderate activity . The compound exhibits an IC₅₀ of 15.2 µM in MCF-7 breast cancer cells and 12.5 µM in HeLa cervical cancer cells, with proposed mechanisms involving apoptosis induction and G2/M cell cycle arrest, respectively . While these values provide a baseline for in-class comparison, they lack direct side-by-side comparator data from the same assay conditions; thus, cross-study comparisons with other pyridazine-based anticancer agents should be approached with caution.

Cell-Model Cytotoxicity
Data to verify
IC50: MCF-7 15.2 µM; HeLa 12.5 µM
Supports cell-model endpoint review
Vendor-reported; no direct comparator in same assay platform
Anticancer Cytotoxicity Pyridazine Derivative

Positional Isomerism Impacts Electrochemical Adsorption Behavior

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies revealed that 4-(6-chloropyridazin-3-yl)benzoic acid (P3) and its meta-isomer (P4) both act as mixed-type corrosion inhibitors for mild steel in 1 M HCl, with adsorption obeying the Langmuir and Temkin isotherm models [1]. Although the maximum inhibition efficiencies of P3 and P4 were lower than those of P1 and P2, the shift in corrosion potentials (E_corr) confirmed that both isomers influence both anodic and cathodic reactions [1]. Importantly, the subtle structural difference between P3 and P4 alters the molecule's electronic distribution and spatial orientation on the metal surface, which is reflected in differing charge transfer resistances (R_ct) and double-layer capacitances (C_dl) as measured by EIS [1].

Adsorption Mechanism: EIS
Head-to-head
Mixed-type inhibitor; Langmuir and Temkin isotherms; R_ct and C_dl differ between P3 and P4
Regioisomeric change alters charge-transfer and double-layer behavior
EIS at 100 kHz–0.01 Hz; polarization at 1 mV/s; 298 K in 1 M HCl
Corrosion Science Adsorption Isotherm Structure-Activity Relationship

Enzymatic Inhibition Profile: SIRT2 and Acetylcholinesterase Targeting

Vendor technical documentation identifies 4-(6-chloropyridazin-3-yl)benzoic acid as an inhibitor of sirtuin enzymes, particularly SIRT2, which is implicated in regulating cellular metabolism and apoptosis . Additionally, a separate study indicates its potential as an acetylcholinesterase (AChE) inhibitor, with interactions occurring primarily through the nitrogen atoms of the pyridazine ring . However, quantitative IC₅₀ or K_i values for these enzymatic targets are not publicly available in the accessed sources, limiting the ability to make direct potency comparisons with established SIRT2 inhibitors (e.g., AGK2, SirReal2) or AChE inhibitors (e.g., donepezil).

SIRT2/AChE Enzyme Inhibition
Data to verify
Reported inhibitor; no quantitative IC50 or Ki available
Supports enzyme inhibition screening context
Requires in-house biochemical profiling; no comparator data
Sirtuin Inhibitor Acetylcholinesterase Epigenetics

Molecular Descriptors and Physicochemical Properties for Rational Analog Selection

Computed physicochemical properties provide a baseline for comparing 4-(6-chloropyridazin-3-yl)benzoic acid with structurally related analogs [1]. The compound has a calculated LogP (octanol-water partition coefficient) of 2.4952 and a polar surface area (PSA) of 63.08 Ų [1]. These values suggest moderate lipophilicity and a relatively low polar surface area, which may influence membrane permeability and oral bioavailability if the compound is advanced as a drug candidate. In contrast, the meta-isomer (CAS 914349-46-5) is expected to have nearly identical computed LogP and PSA but may exhibit different conformational preferences and intermolecular interactions due to the altered substitution pattern .

Molecular Descriptors
Class-level inference
LogP 2.50; PSA 63.08 Ų
Moderate lipophilicity; isomer descriptors nearly identical
Computed values; empirical performance diverges from prediction
Computational Chemistry QSAR Drug Design

Optimal Application Scenarios for 4-(6-Chloropyridazin-3-yl)benzoic Acid Based on Quantitative Evidence


Corrosion Inhibitor Screening for Mild Steel in Acidic Environments

Based on the head-to-head electrochemical data from Mashuga et al. (2017) , 4-(6-chloropyridazin-3-yl)benzoic acid is a suitable candidate for inclusion in corrosion inhibitor libraries targeting mild steel protection in 1 M HCl. However, users should note that its inhibition efficiency is lower than that of other pyridazine derivatives (P1 and P2), making it a less potent option for standalone use. Its primary value in this context lies in structure-activity relationship (SAR) studies aimed at understanding how the para-carboxylic acid substitution influences adsorption isotherms and mixed-type inhibition mechanisms.

Medicinal Chemistry: SIRT2 and AChE Inhibitor Lead Optimization

Vendor-reported SIRT2 and acetylcholinesterase inhibition activities position 4-(6-chloropyridazin-3-yl)benzoic acid as a viable starting scaffold for medicinal chemistry campaigns targeting epigenetic regulation or cholinergic signaling. Given the lack of published potency data, procurement should be coupled with plans for in-house biochemical profiling. The compound's moderate lipophilicity (LogP ~2.5) and low polar surface area (63 Ų) suggest potential for oral bioavailability, making it an attractive core for further derivatization [1].

Anticancer Drug Discovery: Cytotoxicity Profiling and SAR Expansion

The reported IC₅₀ values of 12.5–15.2 µM against HeLa and MCF-7 cells indicate that 4-(6-chloropyridazin-3-yl)benzoic acid exhibits moderate, but not exceptional, cytotoxicity. This performance profile is typical of early-stage hits and warrants follow-up medicinal chemistry to improve potency and selectivity. Researchers procuring this compound for oncology programs should prioritize structural modifications at the chloropyridazine ring or the benzoic acid moiety to enhance cellular activity, using the existing data as a baseline for comparative SAR.

Building Block for Diverse Heterocyclic Synthesis

As a versatile building block, 4-(6-chloropyridazin-3-yl)benzoic acid can undergo Suzuki-Miyaura coupling at the chloro-substituted pyridazine ring or amidation/esterification at the carboxylic acid group . Its commercial availability at ≥95% purity facilitates its use in parallel synthesis and library production for medicinal chemistry and agrochemical discovery. The compound's well-defined molecular descriptors (MW 234.64, LogP 2.5) also make it a suitable standard for method development in analytical chemistry and preparative HPLC.

Application
Selection Property
Validation Focus
Corrosion inhibitor SAR studies
Para-isomer adsorption profile
EIS and polarization endpoints
SIRT2/AChE enzyme inhibition studies
Enzyme inhibition context
Biochemical IC50 and selectivity profiling
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and apoptosis pathway endpoints
Heterocyclic synthesis building block
Para-COOH and Cl coupling sites
Purity and derivatization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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